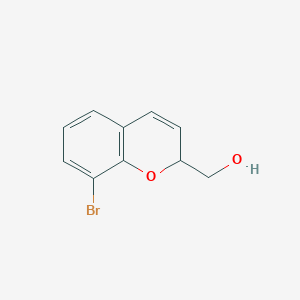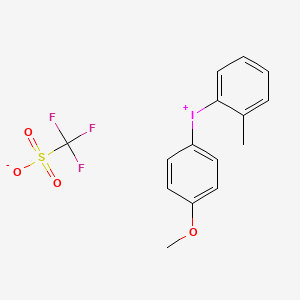
(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of an iodonium ion, which is bonded to two aromatic rings: one with a methyl group and the other with a methoxy group. The triflate anion (trifluoromethanesulfonate) serves as the counterion. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
The synthesis of (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with suitable oxidizing agents in the presence of triflic acid. One common method involves the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the iodonium ion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the iodonium ion acts as an electrophile. Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The iodonium ion can be reduced to iodoarenes or further oxidized to hypervalent iodine compounds under specific conditions.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds, often in the presence of palladium or copper catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be an arylamine derivative .
Scientific Research Applications
(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules. Its ability to facilitate carbon-carbon and carbon-heteroatom bond formation makes it valuable in the synthesis of pharmaceuticals and natural products.
Biology: This compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate involves the formation of reactive intermediates that facilitate various chemical transformations. The iodonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The triflate anion serves as a non-coordinating counterion, stabilizing the reactive intermediates. Molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophiles and other reagents used .
Comparison with Similar Compounds
(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate can be compared with other iodonium compounds, such as:
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: This compound has a similar structure but with additional methyl groups on the aromatic ring, which can affect its reactivity and selectivity in chemical reactions.
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: This compound also has a similar structure but with different substituents on the aromatic rings, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and selectivity profiles, making it suitable for particular applications in organic synthesis and other fields .
Properties
Molecular Formula |
C15H14F3IO4S |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H14IO.CHF3O3S/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
PTPHEBLRIGDZDT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


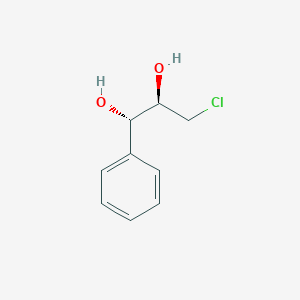
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
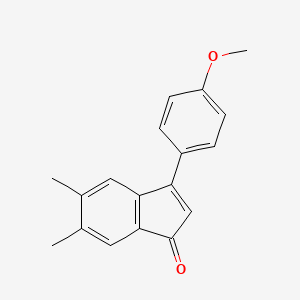
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
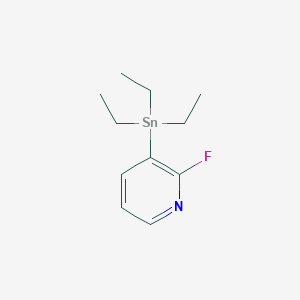
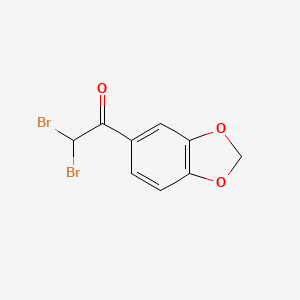
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
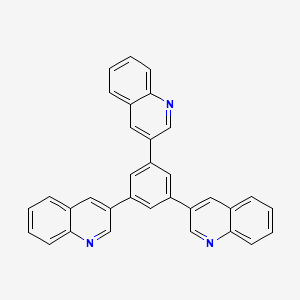

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
